molecular formula C16H35AlO B14652932 Bis(2-methylpropyl)(octyloxy)alumane CAS No. 41329-28-6

Bis(2-methylpropyl)(octyloxy)alumane

Cat. No.: B14652932
CAS No.: 41329-28-6
M. Wt: 270.43 g/mol
InChI Key: LZJTYEGNWJKJEX-UHFFFAOYSA-N
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Description

Bis(2-methylpropyl)(octyloxy)alumane is an organoaluminum compound with the formula $ \text{Al}(CH2CH(CH3)2)2(OCH2(CH2)6CH3) $. Its structure features two 2-methylpropyl (isobutyl) groups and one octyloxy (alkoxy) ligand bonded to an aluminum center. This compound belongs to a class of organoaluminum reagents known for their Lewis acidity, which is modulated by the electronic and steric effects of substituents. The isobutyl groups provide steric bulk, while the octyloxy group introduces electron-withdrawing characteristics, influencing reactivity and stability .

Organoaluminum compounds like this are widely used in organic synthesis, catalysis, and materials science. Their applications depend on substituents, which dictate solubility, air/moisture sensitivity, and interaction with substrates. This compound is typically synthesized under inert conditions due to its sensitivity to oxygen and moisture, as seen in analogous compounds .

Properties

CAS No.

41329-28-6

Molecular Formula

C16H35AlO

Molecular Weight

270.43 g/mol

IUPAC Name

bis(2-methylpropyl)-octoxyalumane

InChI

InChI=1S/C8H17O.2C4H9.Al/c1-2-3-4-5-6-7-8-9;2*1-4(2)3;/h2-8H2,1H3;2*4H,1H2,2-3H3;/q-1;;;+1

InChI Key

LZJTYEGNWJKJEX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCO[Al](CC(C)C)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-methylpropyl)(octyloxy)alumane typically involves the reaction of aluminum alkyls with alcohols. One common method is the reaction of diisobutylaluminum hydride with octanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive aluminum species.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylpropyl)(octyloxy)alumane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.

    Reduction: It can act as a reducing agent in certain organic reactions.

    Substitution: The alkyl and alkoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Hydrogen gas and metal catalysts are often used.

    Substitution: Halogenating agents and other electrophiles can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum derivatives.

Scientific Research Applications

Bis(2-methylpropyl)(octyloxy)alumane has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the reduction of functional groups.

    Biology: The compound is studied for its potential use in biological systems, including as a catalyst for biochemical reactions.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of therapeutic agents.

    Industry: It is used in the production of polymers, coatings, and other materials due to its ability to initiate polymerization reactions and improve material properties.

Mechanism of Action

The mechanism by which bis(2-methylpropyl)(octyloxy)alumane exerts its effects involves the interaction of the aluminum center with various molecular targets. The aluminum atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as polymerization and catalysis. The specific pathways involved depend on the nature of the reactants and the reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Organoaluminum Compounds

Structural and Functional Group Analysis

The table below compares Bis(2-methylpropyl)(octyloxy)alumane with three related organoaluminum compounds:

Compound Name Molecular Formula Substituents CAS Number Key Properties
This compound $ \text{C}{14}\text{H}{31}\text{AlO} $ 2× isobutyl, 1× octyloxy Not available Moderate Lewis acidity; air-sensitive; enhanced solubility in non-polar media
Ethoxy(diethyl)alumane $ \text{C}6\text{H}{15}\text{AlO} $ 1× ethoxy, 2× ethyl 1586-92-1 Low Lewis acidity; moderate stability; used in catalysis
Chloro-bis(2-methylpropyl)alumane $ \text{C}8\text{H}{18}\text{AlCl} $ 1× chloro, 2× isobutyl 1779-25-5 High Lewis acidity; highly air-sensitive; used in alkylation reactions
Triethylalumane $ \text{C}6\text{H}{15}\text{Al} $ 3× ethyl Not available High Lewis acidity; pyrophoric; common in polymerization catalysis
Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The octyloxy group in this compound reduces Lewis acidity compared to chloro or alkyl-substituted analogs (e.g., Chloro-bis(2-methylpropyl)alumane). Ethoxy(diethyl)alumane, with a shorter alkoxy chain, exhibits even lower acidity due to weaker electron withdrawal . Triethylalumane, with smaller ethyl groups, is more reactive and pyrophoric .

Stability and Handling: Chloro-bis(2-methylpropyl)alumane and Triethylalumane require strict inert handling, whereas the octyloxy group in this compound improves solubility in hydrocarbons, facilitating use in non-polar solvents .

Applications :

  • Catalysis : Ethoxy(diethyl)alumane is employed in low-energy catalytic processes, while Chloro-bis(2-methylpropyl)alumane is favored for high-yield alkylations .
  • Synthesis : this compound’s solubility makes it suitable for reactions requiring homogeneous mixing, such as in the synthesis of complex organic intermediates under cryogenic conditions (e.g., -78°C in dichloromethane/hexane) .

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